O-Methylmukonidine
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Overview
Description
O-Methylmukonidine is a naturally occurring carbazole alkaloid first isolated from the Chinese medicinal plant Clausena excavata in 1993 . It is also found in the stem bark of Murraya koenigii . Carbazole alkaloids are known for their diverse biological activities, making them significant in medicinal chemistry.
Preparation Methods
O-Methylmukonidine can be synthesized through a gold-catalyzed cyclization reaction of 1-(indol-2-yl)-2-methoxy-2,3-allenols . This method is highly selective, atom-economic, and uses readily available starting materials such as indolecarbaldehydes and methoxypropadiene . The reaction conditions involve the use of gold catalysts, which facilitate the cyclization process efficiently .
Chemical Reactions Analysis
O-Methylmukonidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield dehydrogenated products .
Scientific Research Applications
Mechanism of Action
The mechanism of action of O-Methylmukonidine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the generation of superoxide anions and elastase release, contributing to its anti-inflammatory effects . Additionally, this compound’s neuroprotective properties are attributed to its ability to protect PC12 cells from injury induced by okadaic acid .
Comparison with Similar Compounds
O-Methylmukonidine is part of a broader family of carbazole alkaloids, which includes compounds like mukonidine, glycosinine, and clausine V . Compared to these similar compounds, this compound is unique due to its specific structural features and biological activities. For instance, while mukonidine also exhibits anti-inflammatory properties, this compound has a broader spectrum of biological activities, including neuroprotection and cytotoxicity .
Conclusion
This compound is a versatile and biologically active compound with significant potential in various scientific and industrial applications. Its unique chemical structure and diverse biological activities make it a valuable subject of study in medicinal chemistry and related fields.
Properties
CAS No. |
14501-65-6 |
---|---|
Molecular Formula |
C15H13NO3 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
methyl 2-methoxy-9H-carbazole-3-carboxylate |
InChI |
InChI=1S/C15H13NO3/c1-18-14-8-13-10(7-11(14)15(17)19-2)9-5-3-4-6-12(9)16-13/h3-8,16H,1-2H3 |
InChI Key |
BYDOYRHWHKPKQP-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C3=CC=CC=C3NC2=C1)C(=O)OC |
Canonical SMILES |
COC1=C(C=C2C3=CC=CC=C3NC2=C1)C(=O)OC |
melting_point |
133-135°C |
physical_description |
Solid |
Synonyms |
clausine L |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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